molecular formula C16H15NO2 B8246825 Phenol, 2-[(4S)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]- CAS No. 163165-92-2

Phenol, 2-[(4S)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]-

Cat. No.: B8246825
CAS No.: 163165-92-2
M. Wt: 253.29 g/mol
InChI Key: UFNZMLDIAQROIH-ZDUSSCGKSA-N
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Description

Phenol, 2-[(4S)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]- is a compound with the molecular formula C16H15NO2 and a molecular weight of 253.296 g/mol It is known for its unique structure, which includes an oxazolidine ring fused to a cyclohexadienone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-[(4S)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]- typically involves the condensation of a benzyl-substituted oxazolidine with a cyclohexadienone derivative. The reaction conditions often include the use of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-[(4S)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of functional groups with nucleophiles.

Scientific Research Applications

Phenol, 2-[(4S)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Phenol, 2-[(4S)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]- involves its interaction with molecular targets such as enzymes or receptors. The oxazolidine ring and cyclohexadienone moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • Phenol,2-[(4S)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]
  • Cyclohexa-2,4-dien-1-one derivatives

Uniqueness

Phenol, 2-[(4S)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]- is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of an oxazolidine ring with a cyclohexadienone moiety sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields .

Biological Activity

Phenol, 2-[(4S)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]- (CAS: 163165-92-2), is a chemical compound characterized by its unique oxazole structure. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in antifungal and anticancer applications. The following sections explore the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H15NO2
  • Molecular Weight : 253.3 g/mol
  • IUPAC Name : (S)-2-(4-benzyl-4,5-dihydrooxazol-2-yl)phenol
  • Purity : 97% .

Antifungal Activity

Recent studies have indicated that derivatives of 4,5-dihydrooxazole exhibit significant antifungal properties. For instance, compounds structurally related to phenol, 2-[(4S)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]- have shown broad-spectrum antifungal activity against pathogens such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus.

Minimum Inhibitory Concentration (MIC) Values

The following table summarizes the MIC values for related compounds:

CompoundTarget PathogenMIC (μg/mL)
A30Candida albicans0.03 - 0.5
A31Cryptococcus neoformans0.25 - 2
A33Aspergillus fumigatus0.25 - 2

These results indicate that certain derivatives possess potent antifungal activity and may serve as a basis for developing new antifungal agents .

Anticancer Activity

The anticancer potential of phenolic compounds is well-documented. Recent investigations into the cytotoxic effects of phenol derivatives have shown promising results against various cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the cytotoxicity of several oxazole derivatives against human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines using the MTT assay. The findings are summarized in the table below:

CompoundCell LineIC50 (μg/mL)
A30A-54922.09
A31MCF-76.40
DoxorubicinMCF-79.18

The results indicated that compound A31 exhibited significant cytotoxicity against both cancer cell lines, outperforming the standard drug Doxorubicin in terms of potency against MCF-7 cells .

The biological activity of phenol derivatives like phenol, 2-[(4S)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]- can be attributed to their ability to interact with specific cellular targets:

  • Inhibition of Fungal Ergosterol Biosynthesis : Similar compounds have been shown to inhibit the enzyme CYP51, crucial for ergosterol synthesis in fungi.
  • Induction of Apoptosis in Cancer Cells : The mechanism involves the activation of caspases and modulation of apoptosis-related proteins leading to programmed cell death.
  • Metabolic Stability : Compounds like A31 and A33 demonstrated high metabolic stability in human liver microsomes, suggesting favorable pharmacokinetic profiles for further development .

Properties

IUPAC Name

2-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c18-15-9-5-4-8-14(15)16-17-13(11-19-16)10-12-6-2-1-3-7-12/h1-9,13,18H,10-11H2/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNZMLDIAQROIH-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=CC=CC=C2O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N=C(O1)C2=CC=CC=C2O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30744182
Record name 6-[(4S)-4-Benzyl-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163165-92-2
Record name 6-[(4S)-4-Benzyl-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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